4,6-Diaminoresorcinol dihydrochloride
CAS No.: 16523-31-2
Cat. No.: VC21220428
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16523-31-2 |
---|---|
Molecular Formula | C6H9ClN2O2 |
Molecular Weight | 176.60 g/mol |
IUPAC Name | 4,6-diaminobenzene-1,3-diol;hydrochloride |
Standard InChI | InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
Standard InChI Key | GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
Canonical SMILES | C1=C(C(=CC(=C1N)O)O)N.Cl |
Introduction
Chemical Identity and Physical Properties
Chemical Structure and Identifiers
4,6-Diaminoresorcinol dihydrochloride is an aromatic compound with amino groups at the 4 and 6 positions and hydroxyl groups at the 1 and 3 positions of the benzene ring, with two associated hydrochloride counterions. The compound has the following identifiers:
Identifier | Value |
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Chemical Name | 4,6-Diaminoresorcinol dihydrochloride |
CAS Number | 16523-31-2 |
Molecular Formula | C₆H₁₀Cl₂N₂O₂ |
Molecular Weight | 213.062 g/mol |
Synonyms | 4,6-Diaminobenzene-1,3-diol dihydrochloride; 1,3-Benzenediol, 4,6-diamino-, dihydrochloride |
IUPAC Name | 4,6-Diaminobenzene-1,3-diol;dihydrochloride |
SMILES Notation | C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
The compound's structure consists of a benzene ring with two hydroxyl groups at positions 1 and 3, creating the resorcinol backbone, with amino groups at positions 4 and 6. The molecule exists as a dihydrochloride salt, which affects its solubility and stability characteristics .
Physical and Chemical Properties
4,6-Diaminoresorcinol dihydrochloride possesses distinct physical and chemical properties that influence its behavior in various applications and synthesis processes:
Property | Value |
---|---|
Physical State | Solid |
Appearance | Brown crystalline powder |
Molecular Weight | 213.062 g/mol |
Density | 1.542 g/cm³ |
Melting Point | 254°C (decomposition) |
Boiling Point | 430.1°C at 760 mmHg |
Flash Point | 213.9°C |
Solubility | Water soluble |
The compound decomposes at its melting point of 254°C rather than undergoing a clean phase transition, which is an important consideration for its processing and application . Its relatively high boiling point of 430.1°C at standard pressure indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities from both the amino and hydroxyl groups .
Synthesis Methods
Conventional Synthetic Route
Several methods exist for synthesizing 4,6-Diaminoresorcinol dihydrochloride, with the most documented approach involving the hydrogenation of 2-chloro-4,6-dinitroresorcin. This multistep process has been optimized for industrial and laboratory scale production:
The procedure described in literature involves:
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Combining 100g (0.426 mol) of 2-chloro-4,6-dinitroresorcin with 1g of 5wt% palladium on carbon catalyst
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Adding 1500mL of ethanol and 300mL of purified water to a hydrogenation reactor
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Maintaining hydrogen pressure at 0.3-0.4 MPa and temperature at 30-40°C for 2 hours
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Adding 22g of 25wt% concentrated aqueous ammonia (0.157 mol)
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Maintaining hydrogen pressure at 0.2-0.3 MPa at 60-70°C for 3 hours
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Pressure filtering through hydrochloric acid solution to obtain crude product
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Recrystallization to obtain purified 4,6-Diaminoresorcinol dihydrochloride
This method yields approximately 69g of the final product with a purity of 99.74% and a yield of 75.9% . The synthesis requires careful control of reaction conditions, particularly temperature and hydrogen pressure, to achieve optimal results.
Alternative Synthesis Approach
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Sulfonation: Resorcinol is slowly added to fuming sulfuric acid to obtain 2,4,6-trisulforesorcinol
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Nitration: The sulfonated product is nitrated to produce 2-sulfo-4,6-dinitroresorcinol
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Hydrolysis: Water is added to perform hydrolysis reaction
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Reduction: The resulting 4,6-dinitroresorcinol undergoes nitroreduction using a hydrazine hydrate/noble metal catalyst system
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Salt formation: Dropwise addition of concentrated hydrochloric acid generates DAR hydrochloride crystal precipitate
Applications in Materials Science
Carbon Dots Synthesis
One of the most significant applications of 4,6-Diaminoresorcinol dihydrochloride is in the synthesis of carbon dots (CDs) with narrow-band fluorescence properties. These carbon dots, referred to as DAR-CDs in research literature, are nano-sized carbon particles with unique optical properties:
Property | DAR-CDs | Comparison (PG-CDs) |
---|---|---|
Average Particle Size | 2.2±0.7 nm | 1.7±0.5 nm |
Emission Color (UV excitation) | Red | Blue |
Emission Peak | 593 nm | 481 nm |
Photoluminescence Quantum Yield | 31% | 64% |
Lattice Structure | Graphene (100) spacing | Graphene (100) spacing |
The synthesis of these carbon dots involves a dehydration reaction between adjacent molecules of 4,6-Diaminoresorcinol dihydrochloride. When dispersed in ethanol, these carbon dots display distinctive red emission under ultraviolet light, which is significantly red-shifted compared to carbon dots synthesized from other precursors such as phloroglucinol (PG) .
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